![molecular formula C9H15NO B14201060 1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one CAS No. 919288-11-2](/img/structure/B14201060.png)
1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one is a compound that features a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and other industries. The bicyclic structure provides a rigid framework that can be exploited in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction is performed on a gram scale and provides high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel .
Another method involves the photochemical decomposition of CHF2-substituted pyrazolines . This protocol is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yields and reducing costs. The use of transition metal catalysis and photochemical methods are promising approaches for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or to reduce functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows the compound to fit into specific binding sites, modulating the activity of the target molecules . This interaction can lead to various biological effects, depending on the specific target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexan-1-ylmethanol: This compound has a similar bicyclic structure but with a hydroxyl group instead of a ketone.
Ficellomycin: A natural product that contains a similar 1-azabicyclo[3.1.0]hexane ring structure.
Azinomycins: Another class of natural products with a similar bicyclic structure.
Uniqueness
1-(3-Azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern and the presence of a ketone group. This makes it distinct from other similar compounds and provides unique reactivity and biological activity .
Properties
CAS No. |
919288-11-2 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(3-azabicyclo[3.1.0]hexan-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)8(11)9-3-7(9)4-10-5-9/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
MOZQCUVBYHCFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C12CC1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


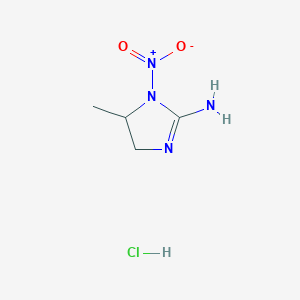
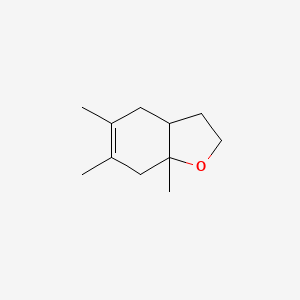
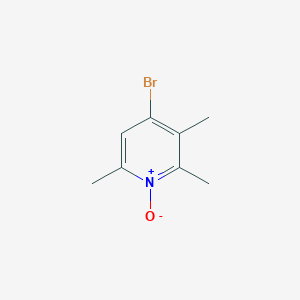
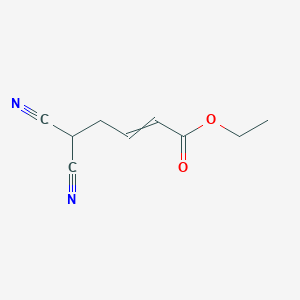
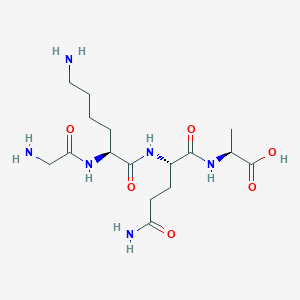
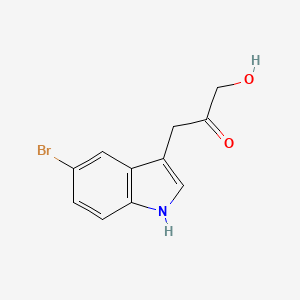
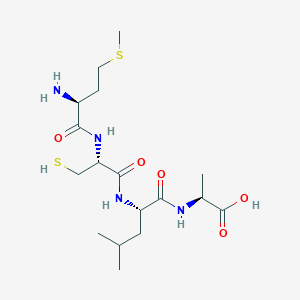
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)

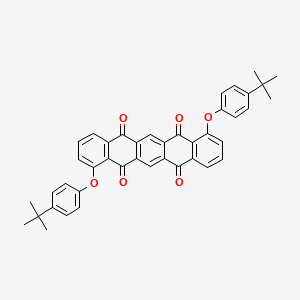


![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
